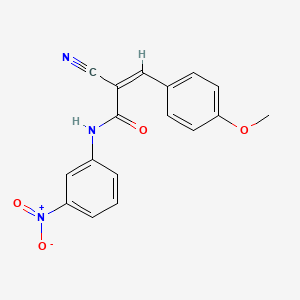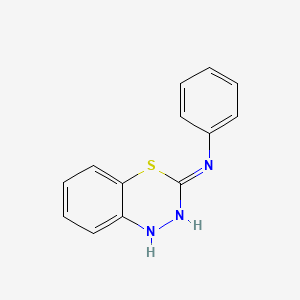![molecular formula C27H22ClN3O2S B2999457 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422530-29-8](/img/no-structure.png)
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C27H22ClN3O2S and its molecular weight is 488. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactivity
The compound is synthesized through reactions that demonstrate its potential for modifications and derivatizations, leading to the formation of various biologically active derivatives. For instance, derivatives of 3H-quinazolin-4-one have been synthesized, showcasing a method to modify the sulfur atom and create compounds with potential antimicrobial activity (Saleh et al., 2004). Such synthetic versatility indicates that the compound may also be a candidate for chemical modifications aimed at enhancing biological activity or altering pharmacological properties.
Antimicrobial and Antibacterial Activity
The research into quinazolinone derivatives reveals their significant antimicrobial and antibacterial potential. For example, some novel phenylthiazolylquinazolin-4(3H)-one derivatives were synthesized and showed promising antibacterial activity, highlighting the potential of such compounds in addressing microbial resistance (Badwaik et al., 2009). This suggests that "3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one" could also exhibit similar activities, warranting further investigation into its antimicrobial properties.
Antitumor and Anticancer Properties
Quinazolinone derivatives have been explored for their anticancer activities, with some compounds showing inhibitory effects on tumor cell lines. For instance, certain 2,3,7-trisubstituted Quinazoline derivatives have demonstrated remarkable activity against CNS cancer cell lines, suggesting that similar compounds might also possess potent anticancer properties (Noolvi & Patel, 2013). The research on "3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one" could therefore extend into evaluating its efficacy as an anticancer agent.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-chlorobenzylamine with 2-mercaptoquinazolin-4-one, followed by the reaction of the resulting intermediate with 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride.", "Starting Materials": [ "4-chlorobenzylamine", "2-mercaptoquinazolin-4-one", "4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride", "Sodium bicarbonate", "Methanol", "Chloroform", "Water" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzylamine (1.0 eq) in methanol and add 2-mercaptoquinazolin-4-one (1.2 eq) and sodium bicarbonate (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with water. Dry the solid under vacuum.", "Step 3: Dissolve the solid obtained in Step 2 in chloroform and add 4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl chloride (1.2 eq). Stir the mixture at room temperature for 24 hours.", "Step 4: Filter the resulting solid and wash with water. Dry the solid under vacuum to obtain the final product." ] } | |
CAS RN |
422530-29-8 |
Molecular Formula |
C27H22ClN3O2S |
Molecular Weight |
488 |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H22ClN3O2S/c28-22-9-6-18(7-10-22)17-31-26(33)23-11-8-21(16-24(23)29-27(31)34)25(32)30-14-12-20(13-15-30)19-4-2-1-3-5-19/h1-12,16H,13-15,17H2,(H,29,34) |
InChI Key |
WUKCBLSYDQLDJN-UHFFFAOYSA-N |
SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=S)N4)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B2999374.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorobenzamide](/img/structure/B2999379.png)



![N-(3-Bromophenyl)(3-chlorobenzo[B]thiophen-2-YL)formamide](/img/structure/B2999386.png)


![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2999392.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2999393.png)

![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2999396.png)
![6-Tert-butyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2999397.png)